molecular formula C22H25Cl2N3O3 B13754975 Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl- CAS No. 59180-46-0

Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-

Cat. No.: B13754975
CAS No.: 59180-46-0
M. Wt: 450.4 g/mol
InChI Key: ALMPDHNJPCFJOP-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-: is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- typically involves multi-step organic reactions. The process may start with the chlorination of benzoic acid derivatives, followed by acylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters and purification techniques, such as recrystallization or chromatography, are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- include other amides with chlorobenzoyl and diethylamino groups. Examples include:

  • N-(4-Chlorobenzoyl)-N-methylacetamide
  • N-(2-Chlorobenzoyl)-N-methylacetamide

Uniqueness

The uniqueness of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

59180-46-0

Molecular Formula

C22H25Cl2N3O3

Molecular Weight

450.4 g/mol

IUPAC Name

2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-N-[2-(diethylamino)acetyl]acetamide

InChI

InChI=1S/C22H25Cl2N3O3/c1-4-27(5-2)14-21(29)25-20(28)13-26(3)19-11-10-15(23)12-17(19)22(30)16-8-6-7-9-18(16)24/h6-12H,4-5,13-14H2,1-3H3,(H,25,28,29)

InChI Key

ALMPDHNJPCFJOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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